

# Application Notes and Protocols for HSK0935

## Administration in Rodent Models

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### Compound of Interest

Compound Name: **HSK0935**

Cat. No.: **B607982**

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These application notes provide a comprehensive overview of the administration of **HSK0935**, a potent and selective SGLT2 inhibitor, in rodent models for preclinical research. The protocols outlined below are based on available data for the study of its pharmacokinetics, efficacy, and safety.

## Overview of HSK0935

**HSK0935** is a novel small molecule inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys.<sup>[1]</sup> By selectively targeting SGLT2, **HSK0935** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising candidate for the treatment of type 2 diabetes mellitus. Preclinical studies in rodent models are crucial for evaluating its therapeutic potential and safety profile before advancing to clinical trials.

## Quantitative Data Summary

The following tables summarize the available quantitative data for **HSK0935** administration in rodent models. This information is critical for dose selection and study design.

## Table 1: In Vivo Efficacy of HSK0935 in Sprague-Dawley Rats

Dose (oral)	Effect	Animal Model	Reference
1 mg/kg	Robust urinary glucose excretion	Sprague-Dawley Rats	MedChemExpress
3 mg/kg	Robust urinary glucose excretion	Sprague-Dawley Rats	MedChemExpress
10 mg/kg	Robust urinary glucose excretion	Sprague-Dawley Rats	MedChemExpress
10 mg/kg	Significant increase in urine volume	Sprague-Dawley Rats	<a href="#">[1]</a>

**Table 2: Pharmacokinetic Parameters of HSK0935 in Sprague-Dawley Rats (Oral Administration)**

Dose	Cmax	AUC	t1/2	Reference
10 mg/kg	1247 ng/mL	10832 ng·h/mL	3.28 h	<a href="#">[1]</a>

**Table 3: Pharmacokinetic Parameters of HSK0935 in Sprague-Dawley Rats (Intravenous Administration)**

Dose	Cmax	AUC	t1/2	Reference
1 mg/kg	678 ng/mL	1390 ng·h/mL	2.32 h	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for key experiments involving **HSK0935** administration in rodent models are provided below.

## Pharmacokinetic Studies in Sprague-Dawley Rats

**Objective:** To determine the pharmacokinetic profile of **HSK0935** following oral and intravenous administration in Sprague-Dawley rats.

**Materials:**

- **HSK0935**
- Vehicle for dissolution (e.g., 0.5% methylcellulose)
- Male Sprague-Dawley rats (8-10 weeks old)
- Dosing gavage needles (for oral administration)
- Syringes and infusion pumps (for intravenous administration)
- Blood collection supplies (e.g., EDTA tubes, capillaries)
- Centrifuge
- LC-MS/MS system for bioanalysis

Protocol:

- Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.
- Dose Preparation: Prepare a homogenous suspension of **HSK0935** in the chosen vehicle at the desired concentrations (e.g., for 1 mg/kg and 10 mg/kg doses).
- Administration:
  - Oral (PO): Administer a single dose of **HSK0935** suspension via oral gavage to a cohort of rats. A typical volume is 10 mL/kg.
  - Intravenous (IV): Administer a single dose of **HSK0935** solution via a tail vein infusion to a separate cohort of rats. A typical infusion volume is 5 mL/kg.
- Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

- Bioanalysis: Determine the concentration of **HSK0935** in the plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t<sub>1/2</sub>) using appropriate software.

## Efficacy Studies in a Diabetic Rodent Model

Objective: To evaluate the glucose-lowering efficacy of **HSK0935** in a rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

Materials:

- **HSK0935**
- Vehicle for dissolution
- Diabetic rodent model (e.g., male db/db mice, 8-10 weeks old)
- Blood glucose meter and test strips
- Metabolic cages for urine collection

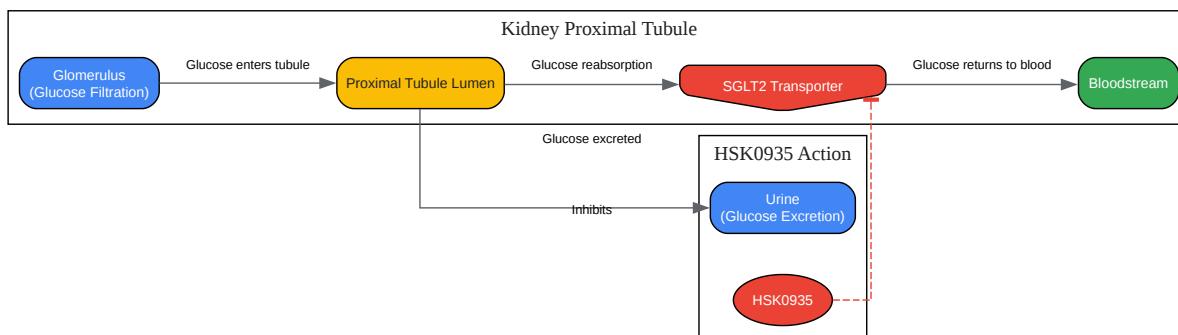
Protocol:

- Animal Acclimation and Baseline Measurement: Acclimate diabetic mice to individual housing in metabolic cages. Measure baseline blood glucose levels and 24-hour urinary glucose excretion for at least 3 days.
- Dose Preparation: Prepare **HSK0935** suspensions at various concentrations (e.g., 1, 3, and 10 mg/kg).
- Administration: Administer **HSK0935** or vehicle orally once daily for a predetermined period (e.g., 14 or 28 days).
- Monitoring:

- Blood Glucose: Monitor blood glucose levels at regular intervals (e.g., daily, before and after dosing).
- Urinary Glucose Excretion: Collect urine over 24-hour periods at selected time points (e.g., day 1, 7, and 14) and measure the total glucose excreted.
- Body Weight and Food/Water Intake: Monitor these parameters daily.
- Data Analysis: Compare the changes in blood glucose levels and urinary glucose excretion between the **HSK0935**-treated groups and the vehicle-treated control group.

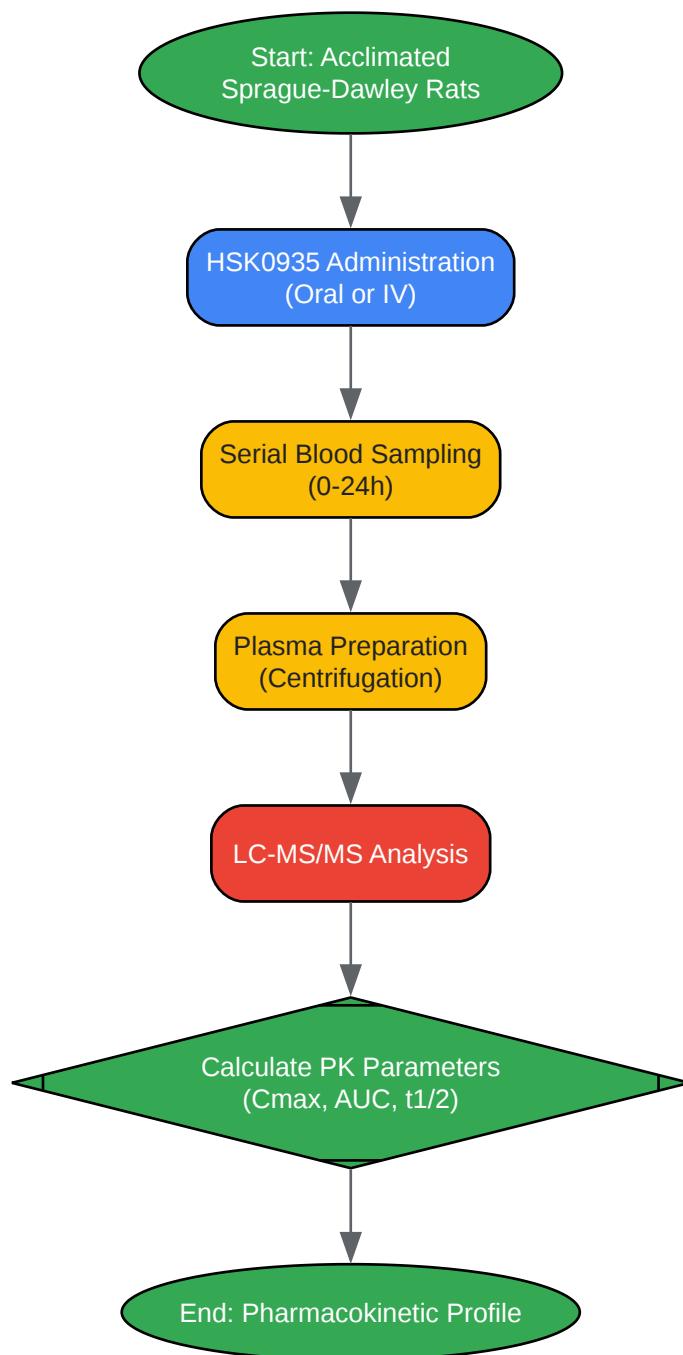
## Visualizations

The following diagrams illustrate key concepts related to **HSK0935**'s mechanism of action and experimental workflows.



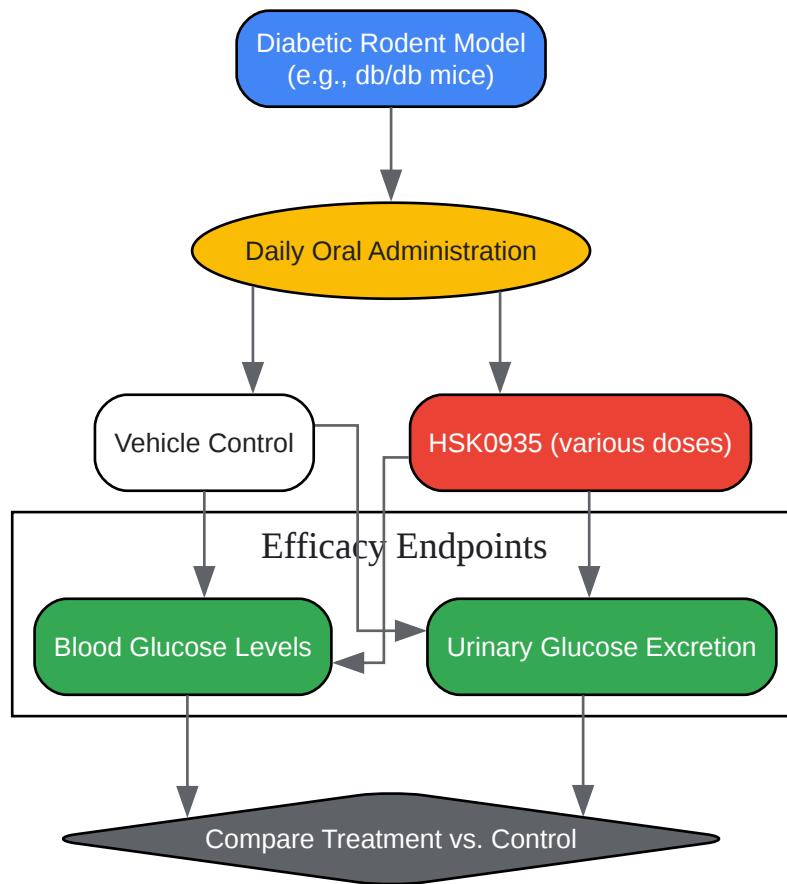
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Caption: Mechanism of action of **HSK0935** as an SGLT2 inhibitor in the kidney.



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Caption: Workflow for a pharmacokinetic study of **HSK0935** in rats.



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Caption: Logical flow of an efficacy study for **HSK0935** in a diabetic mouse model.

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## References

- 1. | BioWorld [bioworld.com]
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